Cas no 2138167-94-7 (tert-butyl 2-(5-amino-1H-1,2,3-benzotriazol-1-yl)acetate)

Technical Introduction: Tert-butyl 2-(5-amino-1H-1,2,3-benzotriazol-1-yl)acetate is a specialized heterocyclic compound featuring a benzotriazole core functionalized with an amino group and an ester-linked tert-butyl moiety. This structure imparts versatility in synthetic applications, particularly as a building block in pharmaceutical and agrochemical research. The tert-butyl ester group enhances stability and solubility, facilitating handling in organic reactions, while the 5-amino substitution offers a reactive site for further derivatization. Its benzotriazole scaffold is known for coordinating properties, making it useful in metal complexation and catalysis. The compound is valued for its balanced reactivity and compatibility with diverse synthetic methodologies.
tert-butyl 2-(5-amino-1H-1,2,3-benzotriazol-1-yl)acetate structure
2138167-94-7 structure
Product Name:tert-butyl 2-(5-amino-1H-1,2,3-benzotriazol-1-yl)acetate
CAS No:2138167-94-7
MF:C12H16N4O2
MW:248.281042098999
CID:5998520
PubChem ID:165450179
Update Time:2025-05-20

tert-butyl 2-(5-amino-1H-1,2,3-benzotriazol-1-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • EN300-715320
    • 2138167-94-7
    • tert-butyl 2-(5-amino-1H-1,2,3-benzotriazol-1-yl)acetate
    • Inchi: 1S/C12H16N4O2/c1-12(2,3)18-11(17)7-16-10-5-4-8(13)6-9(10)14-15-16/h4-6H,7,13H2,1-3H3
    • InChI Key: JPWNRCZLJRZQDX-UHFFFAOYSA-N
    • SMILES: O(C(CN1C2C=CC(=CC=2N=N1)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 248.12732577g/mol
  • Monoisotopic Mass: 248.12732577g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 83Ų

tert-butyl 2-(5-amino-1H-1,2,3-benzotriazol-1-yl)acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-715320-1.0g
tert-butyl 2-(5-amino-1H-1,2,3-benzotriazol-1-yl)acetate
2138167-94-7
1g
$0.0 2023-06-07

Additional information on tert-butyl 2-(5-amino-1H-1,2,3-benzotriazol-1-yl)acetate

Introduction to Tert-butyl 2-(5-amino-1H-1,2,3-benzotriazol-1-yl)acetate (CAS No. 2138167-94-7)

Tert-butyl 2-(5-amino-1H-1,2,3-benzotriazol-1-yl)acetate, identified by its Chemical Abstracts Service (CAS) number 2138167-94-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzotriazole class, which is well-documented for its versatile applications in medicinal chemistry and material science. The structural features of this molecule, particularly the presence of a tert-butyl group and an amino-substituted benzotriazole moiety, contribute to its unique chemical properties and potential biological activities.

The tert-butyl group at the acetate position enhances the steric hindrance of the molecule, which can influence its interactions with biological targets. This feature is particularly valuable in drug design, as it can improve metabolic stability and reduce unwanted side effects. Meanwhile, the 5-amino-1H-1,2,3-benzotriazole component introduces a nitrogen-rich heterocyclic structure, which is commonly associated with various pharmacological effects. Benzotriazoles have been extensively studied for their roles in antimicrobial, antiviral, and anti-inflammatory applications, making this compound a promising candidate for further exploration.

In recent years, there has been a surge in research focused on nitrogen-containing heterocycles due to their broad spectrum of biological activities. The amino-substituted benzotriazole moiety in Tert-butyl 2-(5-amino-1H-1,2,3-benzotriazol-1-yl)acetate is particularly intriguing because it can serve as a scaffold for designing novel therapeutic agents. For instance, studies have shown that benzotriazole derivatives can modulate enzyme activity and receptor binding, which are critical mechanisms in drug action. The tert-butyl 2-(5-amino-1H-1,2,3-benzotriazol-1-yl)acetate structure may thus be exploited to develop compounds with enhanced efficacy and selectivity.

One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. The 5-amino group on the benzotriazole ring provides a site for further functionalization, allowing chemists to tailor the molecule for specific biological pathways. This flexibility has led to several innovative approaches in drug discovery, where small modifications can significantly alter the pharmacological profile of a compound. Researchers are particularly interested in how the tert-butyl group influences the molecule's solubility and bioavailability, which are essential factors in determining its suitability for clinical use.

The synthesis of Tert-butyl 2-(5-amino-1H-1,2,3-benzotriazol-1-yl)acetate (CAS No. 2138167-94-7) involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the amino-substituted benzotriazole core typically begins with condensation reactions between appropriately substituted precursors under controlled conditions. Subsequent functionalization steps introduce the tert-butyl group and the acetate moiety, which are critical for achieving the desired molecular architecture. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.

Recent studies have highlighted the importance of understanding the structural determinants of biological activity in drug design. The tert-butyl 2-(5-amino-1H-1,2,3-benzotriazol-1-yl)acetate molecule exemplifies this principle by demonstrating how specific structural features can modulate pharmacological effects. For example, computational studies have suggested that the steric bulk provided by the tert-butyl group can enhance binding affinity to certain protein targets. Meanwhile, the electron-rich nature of the amino-substituted benzotriazole core may facilitate interactions with nucleophiles or other biological entities.

In addition to its pharmaceutical potential, this compound has shown promise in material science applications. The unique electronic properties of benzotriazole derivatives make them suitable candidates for use in organic electronics and photovoltaic devices. The presence of both electron-donating and electron-withdrawing groups in Tert-butyl 2-(5-amino-1H-1,2,3-benzotriazol-1-yl)acetate allows it to participate in various redox reactions, which are essential for energy conversion processes. Such applications underscore the versatility of this class of compounds beyond traditional medicinal chemistry.

The future direction of research on Tert-butyl 2-(5-amino-1H-1,2,3-benzotriazol-1-yl)acetate (CAS No. 2138167-94-7) will likely focus on optimizing its pharmacological properties through structural modifications. By leveraging computational modeling and high-throughput screening techniques, scientists can rapidly identify derivatives with improved activity profiles. Furthermore, exploring new synthetic routes may enable more cost-effective production at scale.

Overall,Tert-butyl 2-(5-amino-H)-benztri azole acetate CAS NO2138167 -94 -7 is a multifaceted compound with significant potential across multiple domains including pharmaceuticals and materials science . Its unique structural features , coupled with recent advancements in synthetic chemistry , make it an exciting subject for further investigation . As research continues , we can expect to see new applications emerge that highlight its versatility and utility .

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